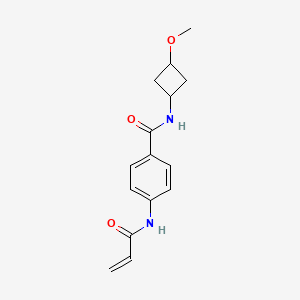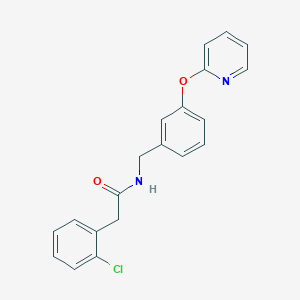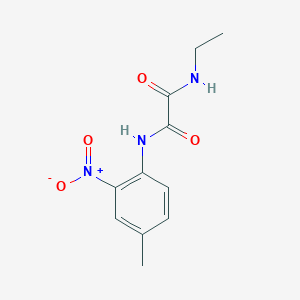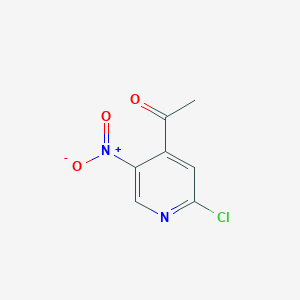
2-(3-hydroxyphenyl)-N-methylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another method reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of 3-(2-Hydroxyphenyl)propanoate and (2E)-3-(2-Hydroxyphenyl)acrylic acid have been studied .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another study reported the selection of boron reagents for Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-(2-Hydroxyphenyl)propanoate and 3-Hydroxyphenylacetic acid have been studied .Applications De Recherche Scientifique
Intermediate in Antimalarial Drug Synthesis
2-(3-hydroxyphenyl)-N-methylacetamide is a key intermediate in the synthesis of antimalarial drugs. Research demonstrates its use in chemoselective monoacetylation, which is a critical step in the natural synthesis of these drugs (Magadum & Yadav, 2018).
Infrared Spectrum Analysis in Organic Chemistry
This compound's infrared spectrum, particularly its amide I, II, and III bands, has been studied using density functional theory. This research aids in understanding the formation of amide infrared spectra, which is significant in fields like organic chemistry and analytical chemistry (Ji et al., 2020).
Synthesis of Hydroxyacetophenone Derivatives
The compound has been used in the synthesis of 4-Choloro-2-hydroxyacetophenone, a process that involves acetylation, methylation, and Fries rearrangement. This synthesis is crucial for developing compounds with potential applications in various fields, including pharmacology (Teng Da-wei, 2011).
Hydrolysis Kinetics in High-Temperature Water
Studies on the hydrolysis kinetics and mechanism of N-methylacetamide, a related compound, in high-temperature water provide insights into the behavior of N-substituted amides under these conditions. This research is significant for understanding reactions in industrial and environmental contexts (Duan, Dai, & Savage, 2010).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide through various chemical reactions highlight the compound's role in organic synthesis and compound development. This is important for the creation of new chemicals and materials (Zhong-cheng & Shu Wan-yin, 2002).
Safety And Hazards
Orientations Futures
The future directions for the study of similar compounds could include further investigation into their bioavailability, bioactivity, and impact on health . Additionally, the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones could be an interesting area of research .
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCFSUUTUYLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-methylacetamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea](/img/structure/B2840491.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)



![4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2840499.png)


![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)
![Methyl 3-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B2840503.png)
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2840508.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2840511.png)